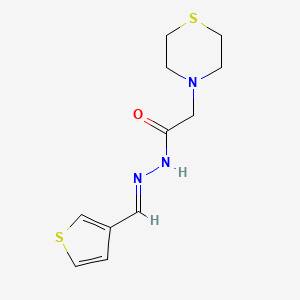
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-isopropylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to the specified chemical involves intricate chemical reactions under controlled conditions. For instance, the synthesis of a compound with a similar structural framework was achieved by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the complexity and precision required in synthesizing such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray single crystal diffraction, providing detailed insights into their crystalline form and spatial arrangement. This method was used to determine the structure of a compound synthesized through a related process, revealing its triclinic crystal system and specific crystallographic parameters that underscore the importance of structural analysis in understanding compound properties (Huang Ming-zhi et al., 2005).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been utilized in the synthesis and crystal structure analysis of related compounds, showcasing its relevance in understanding molecular configurations and interactions. For instance, the study of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effective herbicidal activity, underlining the potential of structurally similar compounds in agricultural applications (Liu et al., 2008).
Antioxidant Potential
Investigations into the antioxidant properties of 2,6-diisopropylphenol, a compound with a similar phenolic structure, have demonstrated significant free radical scavenging capabilities. This suggests the potential of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-isopropylphenyl)propanamide in antioxidant-related research and applications, particularly in mitigating oxidative stress-related damage (Murphy et al., 1992).
HIV-1 Integrase Inhibitory Activity
A notable study explored the inhibitory activity of novel derivatives of 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide against HIV-1 integrase, a key enzyme in the HIV replication cycle. Although the specific derivatives did not show significant activity, this research avenue is crucial for developing new therapeutic agents against HIV (Penta et al., 2013).
Chemotherapy and Cancer Research
The effects of propofol, which shares a phenolic structure with the compound , on cancer development and chemotherapy have been extensively studied. Propofol has been shown to influence various molecular pathways, suggesting a complex interaction with cellular processes that could be relevant for compounds with similar structures in cancer research (Jiang et al., 2018).
GABAA Receptor Modulation
Research on propofol's modulation of GABAA receptors in cultured murine hippocampal neurons provides insights into the neuropharmacological actions of phenol-based compounds. Understanding how these compounds interact with neurotransmitter receptors can inform the development of new anesthetics and neuroprotective agents (Orser et al., 1994).
Neuroprotective Properties
Studies on the neuroprotective effects of propofol highlight the potential of phenol-based compounds in protecting neuronal integrity. This area of research is particularly relevant for compounds with similar structures, offering possibilities for the development of treatments for neurodegenerative diseases (Kotani et al., 2008).
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)14-7-5-6-10-17(14)21-18(23)11-12-22-19(24)15-8-3-4-9-16(15)20(22)25/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDAIOROCVJBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propan-2-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)
![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

